molecular formula C16H16BrClN2O2 B8681335 5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide

5-bromo-2-(6-chloropyridin-3-yl)oxy-N,N-diethylbenzamide

Cat. No. B8681335
M. Wt: 383.7 g/mol
InChI Key: VYLDHNDGGSSPFN-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

5-Bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide (457.5 g, 1.23 mol, 1 eq) was dissolved in anhydrous THF (3 L) and cooled to −78° C. To this solution was added a solution of LDA (2M in heptane/THF/ethyl benzene, 2.25 L, 4.5 mol, 3.65 eq) maintaining the temperature below −70° C. After the addition was complete, the solution was stirred for additional 30 min at −78° C. The acetone-dry ice bath was removed and the reaction was quenched with a saturated aqueous solution of NH4Cl (1 L), maintaining the temperature below 10° C. Another batch of 5-bromo-2-(6-chloropyridin-3-yloxy)-N,N-diethylbenzamide (457.5 g) was processed using the same protocol. The crude reaction mixtures from both reactions were combined and the layers were separated. The aqueous layer was extracted with ethyl acetate (3×5 L). The combined organic layers were dried and passed through a pad of silica gel. The filtrate was evaporated, and the residue was triturated with DCM to give 70 g of 7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-one. The mother liquor was evaporated and the solid thus obtained was purified by recrystallization using DCM/hexanes to give 180 g of 7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-one.
Quantity
457.5 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
2.25 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:15][C:16]2[CH:17]=[N:18][C:19]([Cl:22])=[CH:20][CH:21]=2)=[C:6]([CH:14]=1)[C:7](N(CC)CC)=[O:8].[Li+].CC([N-]C(C)C)C>C1COCC1>[Br:1][C:2]1[CH:14]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:15][C:16]1[CH:17]=[N:18][C:19]([Cl:22])=[CH:20][C:21]=1[C:7]2=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
457.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(CC)CC)C1)OC=1C=NC(=CC1)Cl
Name
Quantity
3 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.25 L
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the solution was stirred for additional 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below −70° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The acetone-dry ice bath was removed
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with a saturated aqueous solution of NH4Cl (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The crude reaction mixtures from both reactions
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (3×5 L)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with DCM

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(C3=C(C=NC(=C3)Cl)OC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 70 g
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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